molecular formula C11H4ClF3N2 B1428571 4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile CAS No. 157301-82-1

4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No. B1428571
M. Wt: 256.61 g/mol
InChI Key: AECGTVCPQODZIE-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .


Synthesis Analysis

The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile involves several steps. It is an intermediate formed during the synthesis of quinoline derivatives . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of 4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile is C10H5ClF3N . Its molecular weight is 231.60 . The structure of the molecule plays a significant role in its properties and functions .


Chemical Reactions Analysis

In the presence of 4-chloro,8-(trifluoromethyl)quinoline (CTQ), the corrosion behavior of mild steel was experimentally investigated . The CTQ adsorbed over the metal surface obeys the Langmuir adsorption isotherm .


Physical And Chemical Properties Analysis

4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile is a solid substance with an off-white appearance . It has a melting point range of 80 - 82 °C . No information is available about its odor, pH, or boiling point .

Scientific Research Applications

Photovoltaic Properties

Research has highlighted the photovoltaic properties of certain quinoline derivatives. Studies on 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ph-HPQ) and 2-Amino-4-(2-Cl)-6-ethyl-5-‎oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (Ch-HPQ) indicated their potential in organic–inorganic photodiode fabrication due to their rectification behavior and photovoltaic properties under both dark and illumination conditions. These quinoline derivatives demonstrate the potential for utilization in photodiode devices, as their electrical and photovoltaic properties meet the necessary criteria for such applications (Zeyada et al., 2016).

Corrosion Inhibition

Quinoline derivatives have been studied for their corrosion inhibition properties. Novel quinoline derivatives like 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile (Q-1) and others have demonstrated significant inhibition efficiencies, as high as 98.09%, against corrosion in mild steel. These derivatives work by adsorbing onto the metal surface, acting as a protective barrier against corrosion. The effectiveness of these compounds as corrosion inhibitors is corroborated by various techniques, including electrochemical impedance spectroscopy and surface analysis methods like SEM, AFM, and XPS (Singh et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-8-(trifluoromethyl)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4ClF3N2/c12-9-6(4-16)5-17-10-7(9)2-1-3-8(10)11(13,14)15/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECGTVCPQODZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218291
Record name 4-Chloro-8-(trifluoromethyl)-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-(trifluoromethyl)quinoline-3-carbonitrile

CAS RN

157301-82-1
Record name 4-Chloro-8-(trifluoromethyl)-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157301-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-8-(trifluoromethyl)-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Hu, J Jetter, D Kaufman, R Singhaus… - Bioorganic & medicinal …, 2007 - Elsevier
A series of phenyl acetic acid based quinolines was prepared as LXR modulators. An SAR study in which the C-3 and C-8 positions of the quinoline core were varied led to the …
Number of citations: 50 www.sciencedirect.com

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